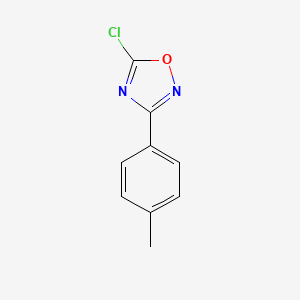
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is a type of organic compound known as an oxadiazole, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized via different pathways. One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered ring with one oxygen atom and two nitrogen atoms at adjacent positions. The ring would also have a chlorine atom and a phenyl ring with a methyl group attached .Applications De Recherche Scientifique
Corrosion Inhibition
Oxadiazole derivatives have been synthesized and explored for their corrosion inhibition properties. For example, studies have shown that oxadiazole derivatives can act as efficient corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, thereby reducing the rate of corrosion. Computational simulations support the experimental findings, indicating that these compounds could be promising in corrosion protection applications (Kalia et al., 2020).
Anticancer Activity
Oxadiazole compounds have been identified as potential anticancer agents. Research has uncovered specific oxadiazole derivatives that induce apoptosis in cancer cells, showing activity against breast and colorectal cancer cell lines. The mechanism involves cell cycle arrest and subsequent induction of apoptosis. Such findings underscore the potential of oxadiazole derivatives as novel therapeutic agents for cancer treatment (Zhang et al., 2005).
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been demonstrated through the synthesis and testing of novel compounds. These studies have shown significant activity against various bacterial strains, suggesting the potential use of oxadiazole compounds in treating bacterial infections (Rai et al., 2010).
Photoluminescent Materials
Oxadiazole derivatives have been utilized in the creation of photoluminescent materials. These materials exhibit promising luminescent properties, making them suitable for applications in optical devices and displays. The research in this area highlights the versatility of oxadiazole compounds in material science (Han et al., 2010).
Chemosensors
Research has also explored the use of oxadiazole derivatives as chemosensors, particularly for the detection of fluoride ions. These compounds exhibit selective and colorimetric sensing capabilities, making them useful in environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Orientations Futures
The future directions for research on 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole and similar compounds would likely involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthetic strategies and the design of new isoxazole derivatives .
Propriétés
IUPAC Name |
5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARXCHKNQKGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23275-38-9 |
Source


|
| Record name | 5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2821811.png)



![4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2821817.png)
![2-(7-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2821820.png)

